molecular formula C13H9Cl3F3N3O B3458475 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B3458475
M. Wt: 386.6 g/mol
InChI Key: HIDONTVELLKHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide is a synthetic compound with significant applications in various scientific fields. This compound possesses a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, making it a molecule of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide typically involves multi-step reactions:

  • Preparation of Pyrazole Core: : The pyrazole core is often synthesized via the reaction of hydrazine with 1,3-diketones or β-keto esters under acidic or basic conditions.

  • Substitution Reactions:

  • Formation of Acetamide Moiety: : The final acetamide linkage is typically formed via a coupling reaction between the substituted pyrazole and a dichlorophenyl acetamide precursor, using reagents like carbodiimides or via direct amidation.

Industrial Production Methods

Industrial-scale production of this compound involves optimizing the above synthetic routes for higher yields and purity. Key steps include:

  • Catalytic processes to ensure efficient substitution.

  • Use of high-pressure reactors to control reaction conditions.

  • Purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under strong oxidizing conditions, the compound may undergo oxidation, affecting the pyrazole ring and its substituents.

  • Reduction: : Reduction reactions can target the chloro or nitro groups if present in derivatives of the compound, leading to dehalogenation or amine formation.

  • Substitution: : Common in the functionalization of the pyrazole ring, typically involving electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).

  • Substitution Reagents: : Halogenating agents (N-bromosuccinimide, N-chlorosuccinimide), alkylating agents (methyl iodide).

Major Products

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis: : Utilized as an intermediate in the synthesis of more complex organic molecules.

  • Reagent for Functionalization: : Used in organic reactions to introduce specific functional groups into target molecules.

Biology

  • Biological Probes: : Employed in research to study biological pathways and interactions at the molecular level.

  • Pesticides and Herbicides: : Derivatives may exhibit pesticidal or herbicidal properties.

Medicine

  • Pharmaceutical Development: : Investigated for potential therapeutic uses, including anti-inflammatory and anticancer activities.

  • Drug Discovery: : Acts as a lead compound in the development of new drugs.

Industry

  • Chemical Manufacturing: : Used in the production of specialty chemicals and advanced materials.

  • Material Science: : Applied in the synthesis of polymers and coatings with unique properties.

Mechanism of Action

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound may inhibit specific enzymes, leading to alterations in biochemical pathways.

  • Receptor Binding: : Interaction with cellular receptors, modulating signal transduction and cellular responses.

  • DNA Interaction: : Potential to bind to DNA, affecting transcription and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-chloro-5-methyl-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide

  • 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide

Uniqueness

  • The presence of the trifluoromethyl group at the 3-position of the pyrazole ring imparts unique chemical stability and bioactivity.

  • Comparison with similar compounds highlights variations in substituent groups, leading to differences in reactivity and biological activity.

The chemical structure and diverse applications of 2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide make it a valuable compound in scientific research and industrial applications

Properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3F3N3O/c1-6-11(16)12(13(17,18)19)21-22(6)5-10(23)20-9-4-7(14)2-3-8(9)15/h2-4H,5H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDONTVELLKHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dichlorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.